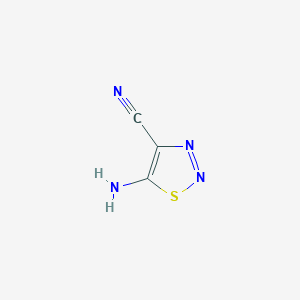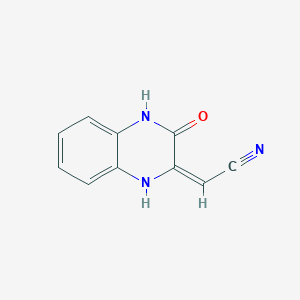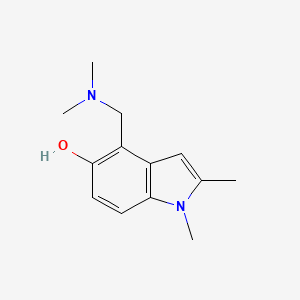
4-((Dimethylamino)methyl)-1,2-dimethyl-1H-indol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((Dimethylamino)methyl)-1,2-dimethyl-1H-indol-5-ol is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a dimethylamino group attached to a methyl group at the 4-position, along with two methyl groups at the 1 and 2 positions, and a hydroxyl group at the 5-position of the indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Dimethylamino)methyl)-1,2-dimethyl-1H-indol-5-ol can be achieved through several synthetic routes. One common method involves the alkylation of 1,2-dimethylindole with formaldehyde and dimethylamine. The reaction is typically carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the dimethylaminomethyl group.
Another approach involves the use of a Mannich reaction, where 1,2-dimethylindole is reacted with formaldehyde and dimethylamine hydrochloride in the presence of an acid catalyst like hydrochloric acid. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-((Dimethylamino)methyl)-1,2-dimethyl-1H-indol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone or aldehyde, depending on the oxidizing agent used.
Reduction: The compound can be reduced to remove the dimethylaminomethyl group, yielding 1,2-dimethylindole.
Substitution: The dimethylaminomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of 4-((Dimethylamino)methyl)-1,2-dimethyl-1H-indole-5-one.
Reduction: Formation of 1,2-dimethylindole.
Substitution: Formation of various substituted indole derivatives.
Aplicaciones Científicas De Investigación
4-((Dimethylamino)methyl)-1,2-dimethyl-1H-indol-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-((Dimethylamino)methyl)-1,2-dimethyl-1H-indol-5-ol involves its interaction with various molecular targets. The dimethylaminomethyl group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. The hydroxyl group at the 5-position can form hydrogen bonds, influencing the compound’s binding affinity to specific proteins or enzymes.
Comparación Con Compuestos Similares
Similar Compounds
4-Dimethylaminopyridine: A nucleophilic catalyst used in esterification and other organic reactions.
4-Dimethylaminophenol: Known for its use in treating hydrogen sulfide toxicity.
1,2-Dimethylindole: A simpler indole derivative without the dimethylaminomethyl group.
Uniqueness
4-((Dimethylamino)methyl)-1,2-dimethyl-1H-indol-5-ol is unique due to the presence of both the dimethylaminomethyl group and the hydroxyl group on the indole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C13H18N2O |
|---|---|
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
4-[(dimethylamino)methyl]-1,2-dimethylindol-5-ol |
InChI |
InChI=1S/C13H18N2O/c1-9-7-10-11(8-14(2)3)13(16)6-5-12(10)15(9)4/h5-7,16H,8H2,1-4H3 |
Clave InChI |
XUUTUARTXYDRFI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(N1C)C=CC(=C2CN(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrimido[4,5-c]pyridazine](/img/structure/B13102040.png)
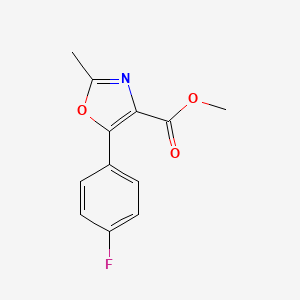
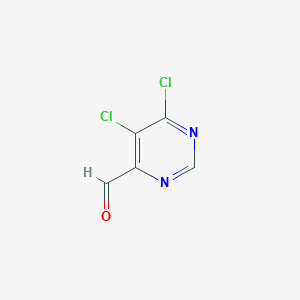
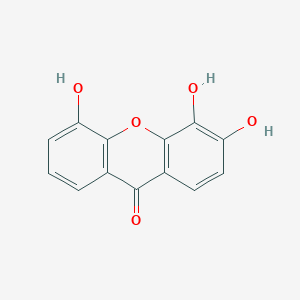
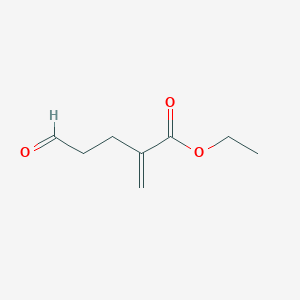
![3-Amino-2-chloro-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B13102069.png)

![2-Methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-6,7-diamine](/img/structure/B13102079.png)

![2-(4-Chlorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B13102090.png)
![6-Chloro-2-[5-(1,3-dioxolan-2-yl)thiophene-2-carbonyl]cyclohexa-2,4-dien-1-one](/img/structure/B13102098.png)
